molecular formula C59H65NO5 B14093807 [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate

[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate

Cat. No.: B14093807
M. Wt: 868.1 g/mol
InChI Key: BTKRHFDEJQUAFS-UHFFFAOYSA-N
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Description

[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines fluorenyl, trityl, and benzoate groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound can be used as a probe to study cellular processes and interactions. Its fluorescent properties make it useful for imaging and tracking biological molecules.

Medicine: In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets could lead to the discovery of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] acetate
  • [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] propionate

Uniqueness: Compared to similar compounds, [2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate offers distinct advantages in terms of stability and reactivity. Its benzoate group provides unique chemical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C59H65NO5

Molecular Weight

868.1 g/mol

IUPAC Name

[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate

InChI

InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)

InChI Key

BTKRHFDEJQUAFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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